Cas no 2993-71-7 (Naphthalene, 2,3-difluoro-)

Naphthalene, 2,3-difluoro- 化学的及び物理的性質
名前と識別子
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- Naphthalene, 2,3-difluoro-
-
- インチ: 1S/C10H6F2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H
- InChIKey: QXXPHLUVYXNNLF-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(C=CC=C2)=CC(F)=C1F
計算された属性
- せいみつぶんしりょう: 164.044
- どういたいしつりょう: 164.044
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 0A^2
Naphthalene, 2,3-difluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219000872-500mg |
2,3-Difluoronaphthalene |
2993-71-7 | 98% | 500mg |
$950.60 | 2023-09-02 | |
Alichem | A219000872-1g |
2,3-Difluoronaphthalene |
2993-71-7 | 98% | 1g |
$1836.65 | 2023-09-02 | |
Alichem | A219000872-250mg |
2,3-Difluoronaphthalene |
2993-71-7 | 98% | 250mg |
$707.20 | 2023-09-02 |
Naphthalene, 2,3-difluoro- 関連文献
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
Naphthalene, 2,3-difluoro-に関する追加情報
2,3-Difluoronaphthalene (CAS No. 2993-71-7): A Comprehensive Overview
2,3-Difluoronaphthalene, also known by its CAS number 2993-71-7, is a fluorinated aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with two fluorine atoms substituted at the 2 and 3 positions. The introduction of fluorine atoms into the naphthalene framework significantly alters its chemical properties, making it a versatile molecule with potential applications in various industries.
The synthesis of 2,3-difluoronaphthalene typically involves electrophilic substitution reactions on the naphthalene ring. Fluorination can be achieved through the use of fluorinating agents such as fluorine gas or other halogenating reagents under controlled conditions. The regioselectivity of the reaction is crucial to obtaining the desired product, and modern techniques often employ directing groups or catalysts to ensure high yields and purity.
Recent studies have highlighted the unique electronic properties of 2,3-difluoronaphthalene. The fluorine atoms introduce electron-withdrawing effects, which enhance the molecule's ability to participate in π-π interactions and charge transfer processes. These properties make it an attractive candidate for applications in organic electronics, such as in the development of new materials for organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Researchers have demonstrated that incorporating 2,3-difluoronaphthalene into conjugated systems can improve device performance by optimizing charge transport characteristics.
In addition to its electronic properties, 2,3-difluoronaphthalene has shown promise in medicinal chemistry. The fluorine substituents can modulate the pharmacokinetic properties of drug molecules, such as increasing lipophilicity and improving bioavailability. Recent research has explored its potential as a building block for designing novel pharmaceutical agents targeting various diseases. For instance, derivatives of 2,3-difluoronaphthalene have been investigated for their anti-cancer and anti-inflammatory activities.
The environmental impact of 2,3-difluoronaphthalene is another area of active research. As a synthetic compound, understanding its degradation pathways and toxicity profiles is essential for ensuring sustainable practices. Studies have shown that under certain environmental conditions, such as UV light exposure or microbial activity, 2,3-difluoronaphthalene can undergo photodegradation or biodegradation. These findings are critical for assessing its environmental fate and minimizing ecological risks.
The versatility of 2,3-difluoronaphthalene extends to its use as a precursor in the synthesis of more complex molecules. Its rigid aromatic structure and functionalizable positions make it an ideal starting material for constructing advanced materials with tailored properties. For example, researchers have utilized it in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage and catalysis.
In conclusion, 2,3-difluoronaphthalene (CAS No. 2993-71-7) is a multifaceted compound with significant potential across diverse scientific domains. Its unique chemical properties and versatility make it a valuable tool for advancing research in organic electronics, medicinal chemistry, materials science, and environmental studies. As ongoing investigations continue to uncover new applications and insights into this compound's behavior, its role in shaping future technologies is expected to grow further.
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